molecular formula C6H9N3S B6184994 1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine CAS No. 2624138-94-7

1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine

Cat. No.: B6184994
CAS No.: 2624138-94-7
M. Wt: 155.2
InChI Key:
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Description

1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine is a heterocyclic compound that features a fused ring system combining pyrazole and thiazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine typically involves the annulation of the pyrazole ring to the thiazine ring or vice versa. One common method involves the reaction of 3-amino-1-methylpyrazole with a suitable thioamide under acidic conditions to form the desired thiazine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole or thiazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine is unique due to its fused ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

2624138-94-7

Molecular Formula

C6H9N3S

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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